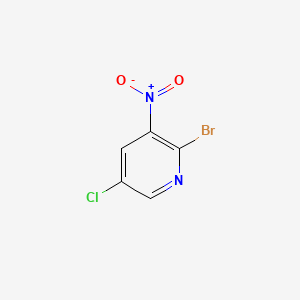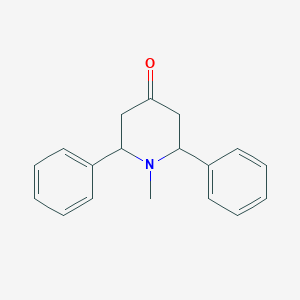
2,5-二甲基-1H-吡咯-3-羧酸
描述
“2,5-Dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2 . It is a type of pyrrole, which is a heterocyclic aromatic organic compound . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrroles, including “2,5-Dimethyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the dehydrogenative alcohol functionalization reactions using ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1H-pyrrole-3-carboxylic acid” can be represented by the SMILES stringCc1c[nH]c(C)c1C(O)=O . The InChI key for this compound is XBPJVSRTTKVMEN-UHFFFAOYSA-N . Chemical Reactions Analysis
Pyrroles, including “2,5-Dimethyl-1H-pyrrole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学研究应用
Drug Discovery and Development
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: is a valuable building block in medicinal chemistry. Its pyrrole core is fundamental in synthesizing biologically active molecules, particularly in drug discovery . The pyrrole moiety’s versatility and biocompatibility make it ideal for creating compounds with a wide range of pharmacological actions, including antitumor agents, antibiotics, and anti-inflammatory drugs .
Material Science
In material science, this compound contributes to the development of novel materials with specific electronic and optical properties. Pyrrole derivatives are used in creating conductive polymers, which have applications in creating flexible electronics and improving solar cell efficiencies .
Catalysis
Pyrrole derivatives, including 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid , are used in catalysis. They can act as ligands in catalytic complexes or as organocatalysts themselves, facilitating various chemical reactions with high selectivity and under mild conditions .
Green Chemistry
The synthesis of pyrrole derivatives aligns with green chemistry principles. Researchers utilize green solvent-based methods, microwave-aided synthesis, and solvent-free approaches to produce pyrrole compounds, including 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid , in an environmentally friendly manner .
Synthesis of Cancer Therapeutics
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: is used in synthesizing derivatives that show in vitro activity against selected cancer cell lines. It serves as a precursor for compounds like 5-Bromo-7-azaindolin-2-one derivatives, which have potential as cancer therapeutics .
Inhibition of GATA Family Proteins
This compound has been utilized in the synthesis of inhibitors targeting the DNA-binding activity of GATA family proteins. Such inhibitors can suppress Th2 cell differentiation and the expression of Th2 cytokines, which has implications in treating conditions like asthma and allergies .
属性
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWTJFVFQVCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303586 | |
| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
57338-76-8 | |
| Record name | 57338-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



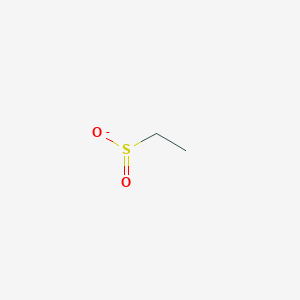
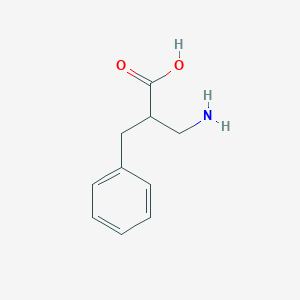
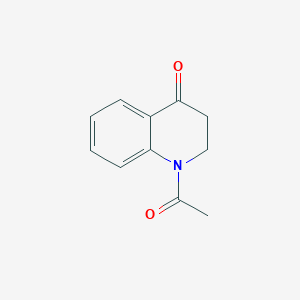
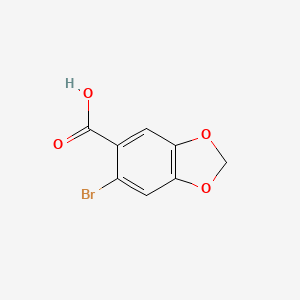
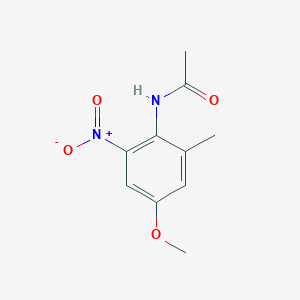
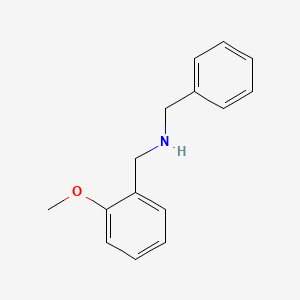
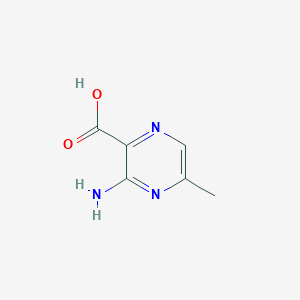
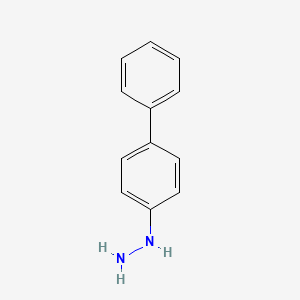
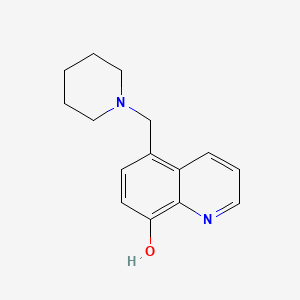
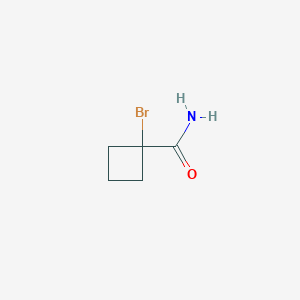
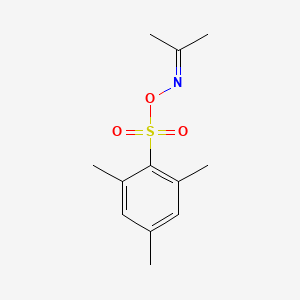
![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)
